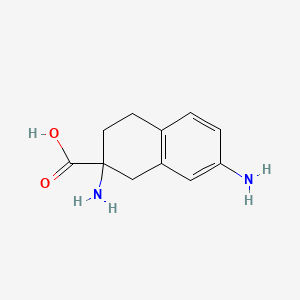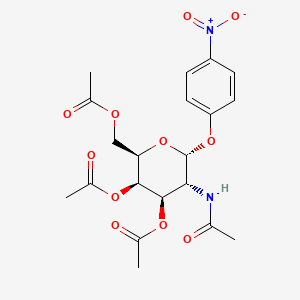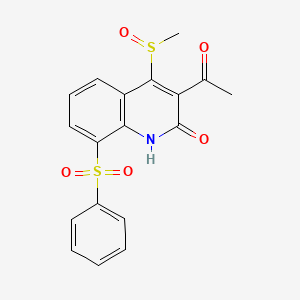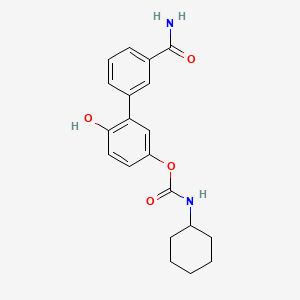
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esters are derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters can be made from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom and an alkyl group, and a second oxygen atom bonded to another carbon atom .Chemical Reactions Analysis
Esters are known for their involvement in esterification reactions, where they are formed by the reaction of a carboxylic acid and an alcohol . They can also participate in transesterification reactions, where the alkyl group of the ester is exchanged with the alkyl group of an alcohol .Physical And Chemical Properties Analysis
Esters are known for their distinctive odors and are responsible for the aromas of many fruits . They are less polar than carboxylic acids, so they don’t form hydrogen bonds with each other, making them less viscous .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1356933-92-0 |
|---|---|
Produktname |
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester |
Molekularformel |
C9H15NO6 |
Molekulargewicht |
233.22 |
IUPAC-Name |
5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
InChI-Schlüssel |
MDTOGVXMUROYKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

